1-[(1E)-3-(Benzenesulfonyl)-4-phenylbut-1-en-1-yl]-1H-1,2,3-benzotriazole
Description
Properties
IUPAC Name |
1-[(E)-3-(benzenesulfonyl)-4-phenylbut-1-enyl]benzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c26-28(27,19-11-5-2-6-12-19)20(17-18-9-3-1-4-10-18)15-16-25-22-14-8-7-13-21(22)23-24-25/h1-16,20H,17H2/b16-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVPJCQVBPFZKS-FOCLMDBBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C=CN2C3=CC=CC=C3N=N2)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(/C=C/N2C3=CC=CC=C3N=N2)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(1E)-3-(Benzenesulfonyl)-4-phenylbut-1-en-1-yl]-1H-1,2,3-benzotriazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzenesulfonyl intermediate: This step involves the sulfonation of benzene to produce benzenesulfonyl chloride.
Coupling with phenylbutenyl moiety: The benzenesulfonyl chloride is then reacted with a phenylbutenyl compound under basic conditions to form the desired intermediate.
Cyclization with benzotriazole: The final step involves the cyclization of the intermediate with benzotriazole under acidic or basic conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
General Reactivity Profile
Benzotriazole derivatives are versatile intermediates in organic synthesis due to their ability to act as leaving groups or stabilizing agents. For the target compound, key functional groups include:
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1H-1,2,3-Benzotriazole core : Stabilizes intermediates via resonance and participates in nucleophilic substitution or coupling reactions .
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Benzenesulfonyl group : Enhances electrophilicity of adjacent carbons and facilitates elimination or substitution reactions .
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α,β-Unsaturated ene system (E-configuration) : Prone to conjugate additions, cycloadditions, or reductions .
Nucleophilic Substitution at the Benzenesulfonyl Group
The benzenesulfonyl moiety can undergo displacement reactions with nucleophiles (e.g., amines, thiols):
Example : Reaction with primary amines could yield sulfonamide derivatives, though no direct data exists for this compound .
Conjugate Addition to the α,β-Unsaturated System
The E-configured double bond may participate in Michael additions. For example:
Similar reactions are observed in BINOL-catalyzed Petasis-type systems .
Cycloaddition Reactions
The ene system may engage in [4+2] Diels-Alder reactions with dienes, forming six-membered rings. Computational modeling would be required to predict regioselectivity.
Comparative Data from Structural Analogs
Challenges and Research Gaps
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No direct studies on the target compound’s reactivity were identified.
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Predictions rely on benzotriazole and sulfone chemistry precedents.
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Experimental validation (e.g., NMR for stereochemistry, kinetic studies) is critical for confirmation.
Recommendations for Further Study
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Suzuki-Miyaura Coupling : Test the benzotriazole moiety’s ability to act as a directing group.
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Photochemical Reactivity : Explore [2+2] cycloadditions under UV light.
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Catalytic Hydrogenation : Assess reduction of the α,β-unsaturated bond.
Scientific Research Applications
Pharmaceutical Applications
- Anticancer Activity : Recent studies have highlighted the potential of benzotriazole derivatives in targeting cancer cells. The compound has shown promise in inhibiting pathways associated with multidrug resistance in cancer therapies. For instance, modifications of benzotriazole structures have been linked to enhanced efficacy against specific cancer types by disrupting critical signaling pathways such as Wnt/β-catenin .
- Antimicrobial Properties : Benzotriazoles have been explored for their antimicrobial activity. The incorporation of sulfonyl groups can enhance the interaction with bacterial membranes, leading to increased efficacy against a range of pathogens. Research indicates that derivatives of benzotriazole exhibit significant antibacterial properties, making them candidates for developing new antibiotics .
- Enzyme Inhibition : The compound's structure allows it to act as an inhibitor for various enzymes involved in metabolic pathways. This property is particularly useful in the design of drugs targeting specific enzymatic activities associated with diseases like diabetes and obesity.
Material Science Applications
- UV Stabilizers : The ability of benzotriazoles to absorb UV radiation makes them valuable as stabilizers in plastics and coatings. They prevent degradation caused by UV exposure, thereby extending the lifespan of materials used in outdoor applications .
- Corrosion Inhibition : Benzotriazoles are commonly used as corrosion inhibitors in various industrial applications, including metalworking fluids and protective coatings. Their effectiveness stems from their ability to form protective films on metal surfaces, thereby reducing oxidation and corrosion rates .
- Photographic Chemicals : Historically, benzotriazoles have been utilized in photographic formulations due to their light-absorbing properties, which help control the development process and improve image quality.
Case Study 1: Anticancer Research
A study published in October 2023 investigated the dual-targeting capabilities of modified benzotriazole compounds against multidrug-resistant cancer cells. The research demonstrated that specific structural modifications significantly enhanced the anticancer activity compared to standard treatments, indicating a promising avenue for future drug development .
Case Study 2: Material Stability
Research conducted on the application of benzotriazole derivatives as UV stabilizers revealed that incorporating these compounds into polymer matrices significantly improved their resistance to UV-induced degradation. This study provides evidence for their effectiveness in prolonging the durability of outdoor materials .
Mechanism of Action
The mechanism of action of 1-[(1E)-3-(Benzenesulfonyl)-4-phenylbut-1-en-1-yl]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In anticancer research, it may act by inducing apoptosis or inhibiting cell proliferation through interaction with cellular signaling pathways.
Comparison with Similar Compounds
Structural and Substituent Variations
Table 1: Structural Comparison of Benzotriazole Derivatives
Key Observations :
- Substituent Effects: The target compound’s benzenesulfonyl group differs from the nitroimidazole substituents in 3a and 3b, which are associated with antimicrobial activity . Sulfonyl groups may enhance thermal stability or modulate solubility compared to nitro or alkyl chains.
- Chain Length and Configuration :
- The (1E)-butenyl chain in the target compound contrasts with the propyl/butyl chains in 3a/3b . Extended chains (e.g., butyl in 3b ) may improve membrane permeability in bioactive compounds .
- The (1E)-configuration could influence π-π stacking or steric interactions, akin to the rigid benzoxadiazole in , which is tailored for spectroscopic applications.
Physical and Spectral Properties
- Melting Points : 3a/3b exhibit sharp melting points (~167–170°C), typical of crystalline benzotriazole derivatives . The target compound’s melting point is unreported but may vary due to the bulky benzenesulfonyl group.
- Spectroscopy: IR: Nitro groups in 3a/3b show peaks at 1539 cm⁻¹ (asymmetric NO₂) and 1330 cm⁻¹ (symmetric NO₂) . The target’s sulfonyl group would exhibit strong S=O stretches near 1150–1350 cm⁻¹. ¹H-NMR: The target’s aromatic protons and (1E)-butenyl chain would produce distinct splitting patterns, similar to the imidazole protons in 3b (δ 7.66 ppm) .
Biological Activity
The compound 1-[(1E)-3-(benzenesulfonyl)-4-phenylbut-1-en-1-yl]-1H-1,2,3-benzotriazole (CAS Number: 72195-49-4) is a benzotriazole derivative that has garnered interest due to its potential biological activities. This article summarizes its biological properties, including antimicrobial, anti-inflammatory, and other pharmacological effects, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 385.47 g/mol. The structure features a benzotriazole moiety linked to a phenylbutenyl sulfone group, contributing to its diverse biological activities.
Antimicrobial Activity
Research indicates that benzotriazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures demonstrated moderate antibacterial and antifungal activity against various strains including Escherichia coli and Candida albicans. Specifically, derivatives with bulky hydrophobic groups were noted for their enhanced efficacy against these pathogens .
| Compound | Activity Type | Target Organism | MIC (μg/mL) |
|---|---|---|---|
| 4c | Antibacterial | E. coli | 15 |
| 22b' | Antifungal | C. albicans | 12.5 |
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties were explored in various studies. It was found that certain benzotriazole derivatives can inhibit pathways associated with inflammation, impacting the expression of pro-inflammatory cytokines. This suggests a mechanism where the compound may reduce inflammation in conditions such as arthritis or other inflammatory diseases .
Antiparasitic Activity
Notably, research on related benzotriazole compounds demonstrated effectiveness against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies showed that certain derivatives could inhibit the growth of epimastigotes and trypomastigotes significantly, with a dose-dependent response observed .
| Concentration (μg/mL) | Epimastigote Inhibition (%) | Trypomastigote Inhibition (%) |
|---|---|---|
| 25 | 50 | 95 |
| 50 | 64 | >95 |
Case Studies
Several case studies have illustrated the compound's potential applications:
- Antimicrobial Efficacy : A comparative study evaluated various benzotriazole derivatives against common bacterial strains. The results indicated that the presence of electron-withdrawing groups on the benzotriazole ring significantly enhanced antimicrobial activity .
- In Vivo Studies : Animal models treated with benzotriazole derivatives showed reduced inflammation markers and improved clinical outcomes in models of induced arthritis .
- Metabolomic Analysis : A recent study utilized metabolomic profiling to assess the impact of benzotriazoles on liver metabolism in mice, revealing alterations in metabolic pathways associated with detoxification and inflammatory responses .
Q & A
Basic: What synthetic methodologies are commonly used to prepare 1-[(1E)-3-(Benzenesulfonyl)-4-phenylbut-1-en-1-yl]-1H-1,2,3-benzotriazole?
Methodological Answer:
The synthesis typically involves sulfonamide formation and triazole coupling. A foundational approach uses p-xylene sulfonyl chloride reacted with amines or alkenes under controlled conditions to form the benzenesulfonyl moiety . For the triazole core, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely employed, as demonstrated in hybrid molecule synthesis targeting carbonic anhydrase inhibitors . Advanced routes may incorporate transient directing group (TDG) strategies for regioselective C(sp²)-H activation, enabling efficient coupling of aromatic systems with sulfonamide groups .
Basic: How is the purity and structural integrity of this compound validated during synthesis?
Methodological Answer:
Purity is assessed via thin-layer chromatography (TLC) in multiple solvent systems (e.g., ethyl acetate/hexane), with visualization using UV light or iodine chambers . Structural confirmation requires FT-IR to identify functional groups (e.g., -SO₂ stretching at ~3001 cm⁻¹) and ¹H/¹³C NMR to resolve stereochemistry and substituent positions . High-resolution mass spectrometry (HRMS) or X-ray crystallography (for crystalline derivatives) provides definitive molecular weight and conformation .
Advanced: What strategies improve selectivity for biological targets like carbonic anhydrase IX?
Methodological Answer:
Selectivity is enhanced through molecular hybridization , combining the benzotriazole-sulfonamide scaffold with pharmacophores like chromenes or triazoles. For example, hybrid molecules with 1,2,3-triazole linkers showed increased potency against prostate cancer cells (PC-3) by targeting carbonic anhydrase IX’s hydrophobic active site . Computational docking studies (e.g., AutoDock Vina) guide rational modifications to optimize steric and electronic complementarity .
Advanced: How do computational methods like DFT aid in understanding this compound’s electronic properties?
Methodological Answer:
Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution. For benzotriazole derivatives, DFT analyses correlate electron-withdrawing sulfonyl groups with reduced HOMO energy, enhancing stability and interaction with biological targets . Molecular electrostatic potential (MEP) maps further elucidate nucleophilic/electrophilic regions, guiding derivatization for improved binding .
Basic: What in vitro assays are used to evaluate this compound’s biological activity?
Methodological Answer:
Standard assays include:
- MTT assay for cytotoxicity (e.g., IC₅₀ determination against cancer cell lines like MCF-7 or PC-3) .
- Enzyme inhibition assays (e.g., carbonic anhydrase IX activity measured via stopped-flow CO₂ hydration) .
- Antimicrobial disk diffusion to assess bacterial/fungal growth inhibition .
Advanced: How can reaction yields be optimized for large-scale synthesis?
Methodological Answer:
Yield optimization involves:
- Microwave-assisted synthesis to reduce reaction time and improve regioselectivity in triazole formation .
- Solvent selection (e.g., DMF for polar intermediates, toluene for Suzuki couplings) .
- Catalyst screening (e.g., Cu(I)/ligand systems for CuAAC, palladium catalysts for cross-couplings) .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
Discrepancies may arise from assay conditions (e.g., cell line variability, enzyme isoform specificity). Mitigation strategies include:
- Dose-response validation across multiple cell lines .
- Structural analogs synthesis to isolate activity contributions of specific substituents .
- Metabolic stability testing (e.g., liver microsome assays) to rule out pharmacokinetic interference .
Basic: What spectroscopic techniques characterize the E/Z isomerism in the en-1-en-1-yl group?
Methodological Answer:
¹H NMR coupling constants (J) distinguish E/Z isomers: trans (E) configurations exhibit larger J values (~12–16 Hz) for vinyl protons, while cis (Z) show smaller J (~8–12 Hz). NOESY detects spatial proximity between substituents to confirm geometry .
Advanced: How is regioselectivity achieved in triazole-substituted derivatives?
Methodological Answer:
Regioselectivity is controlled via:
- CuAAC conditions : Copper(I) catalysts favor 1,4-triazoles, while ruthenium catalysts yield 1,5-regioisomers .
- Protecting group strategies : Temporary directing groups (e.g., aldehydes) orient reactants during C-H activation .
Advanced: What mechanistic insights guide its application in enzyme inhibition?
Methodological Answer:
Mechanistic studies combine kinetic assays (e.g., Lineweaver-Burk plots for inhibition type) and X-ray crystallography of enzyme-inhibitor complexes. For carbonic anhydrase IX, the sulfonamide group coordinates the active-site zinc ion, while the benzotriazole moiety engages hydrophobic residues via π-π stacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
